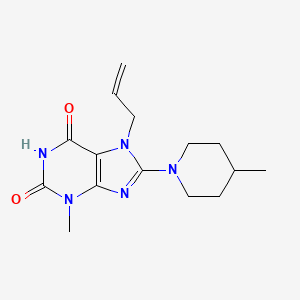

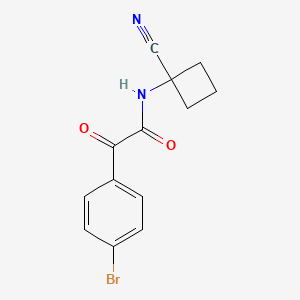

7-allyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-allyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as AM-2201, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 2008 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. AM-2201 has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, which are primarily located in the central nervous system and immune system, respectively.

Scientific Research Applications

Receptor Affinity and Psychotropic Activity

The chemical structure of 7-allyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione indicates potential psychotropic activity, particularly as a ligand for serotonin receptors. Studies have explored various derivatives of purine-2,6-dione, focusing on modifications at the 7 and 8 positions to enhance affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These modifications aim to produce compounds with anxiolytic and antidepressant properties. Specifically, the introduction of hydrophobic substituents and adjustments in linker length between the arylpiperazine and purine core have been shown to yield potent receptor ligands displaying psychotropic activity (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another area of interest is the development of 7-allyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione derivatives as analgesic and anti-inflammatory agents. Research has demonstrated that certain derivatives exhibit significant analgesic activity, surpassing traditional reference drugs in effectiveness. This suggests that these compounds could serve as a new class of analgesic and anti-inflammatory agents, warranting further evaluation of their pharmacological properties (Zygmunt et al., 2015).

Structural and Conformational Analysis

The structural and conformational flexibility of N1-substituted uncommon purine nucleosides, including derivatives similar to 7-allyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, has been analyzed. These studies aim to understand the structure-activity relationship, particularly in relation to adenosine receptors. The X-ray crystal structure analysis helps in comprehending the unusual flexibility in the ribose ring of these nucleosides, which may influence their binding and activity at the adenosine receptors (Liaw et al., 1992).

Ionisation and Methylation Reactions

Research on purine-6,8-diones, including derivatives like 7-allyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, focuses on their ionization and methylation reactions. These studies provide insights into the physical properties and reactivity of such compounds, contributing to the understanding of their biological activities and potential applications in therapeutic interventions (Rahat et al., 1974).

properties

IUPAC Name |

3-methyl-8-(4-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-4-7-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-8-5-10(2)6-9-19/h4,10H,1,5-9H2,2-3H3,(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTQYRVPKJWWKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-8-(4-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2972709.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B2972717.png)

![N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2972719.png)

![(1-(2-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2972721.png)

![2-(3-fluoro-4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2972727.png)

![(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2972731.png)